An In-depth Technical Guide to 1,5-Hexanediol: Chemical Properties and Structure
An In-depth Technical Guide to 1,5-Hexanediol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Hexanediol is a valuable chemical intermediate belonging to the class of aliphatic diols. Its bifunctional nature, possessing two hydroxyl groups, allows it to serve as a versatile building block in a variety of chemical syntheses. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and key reactions of 1,5-Hexanediol, tailored for professionals in research and development.
Chemical Structure and Identifiers
1,5-Hexanediol is a linear six-carbon diol with hydroxyl groups at the 1 and 5 positions.
| Identifier | Value |
| IUPAC Name | Hexane-1,5-diol |
| CAS Number | 928-40-5[1][2] |
| Molecular Formula | C₆H₁₄O₂[1][2] |
| Molecular Weight | 118.17 g/mol [1][3] |
| SMILES | CC(O)CCCCO[1][3] |
| InChI | InChI=1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3[1][2] |
| InChIKey | UNVGBIALRHLALK-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of 1,5-Hexanediol is presented below.
| Property | Value | Reference |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 89-91 °C at 0.5 mmHg | [3][5] |
| Melting Point | Not available | |
| Density | 0.981 g/mL at 25 °C | [3][5] |
| Refractive Index (n20/D) | 1.451 | [3][5] |
| Solubility in Water | 54 g/L at 25 °C | [1] |
| Flash Point | 113 °C (closed cup) | [3][5] |
| pKa | 15.16 ± 0.10 (Predicted) | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,5-Hexanediol.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule.
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¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH) and alkyl (C-H) functional groups present in 1,5-Hexanediol.
Experimental Protocols
Synthesis of 1,5-Hexanediol via Reduction of a Ketoester
A common laboratory-scale synthesis of 1,5-Hexanediol involves the reduction of a suitable precursor, such as ethyl 5-oxohexanoate (B1238966), using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Step 1: Synthesis of Ethyl 5-Oxohexanoate (Illustrative)
The Claisen condensation of ethyl acetate (B1210297) and ethyl levulinate can be adapted to synthesize a β-keto ester, which can then be further modified to yield ethyl 5-oxohexanoate. A more direct approach involves the acetoacetic ester synthesis.
Step 2: Reduction of Ethyl 5-Oxohexanoate to 1,5-Hexanediol
Materials:
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Ethyl 5-oxohexanoate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Dry glassware
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Stirring apparatus
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Ice bath
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Separatory funnel
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Drying agent (e.g., anhydrous sodium sulfate)
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Rotary evaporator
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (a molar excess, typically 2-3 equivalents relative to the ester) in anhydrous diethyl ether or THF is prepared and cooled in an ice bath.
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A solution of ethyl 5-oxohexanoate in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
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After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the complete reduction of the ester and ketone functionalities. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is cautiously quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water, while cooling the flask in an ice bath. This procedure is to safely decompose the excess LiAlH₄ and precipitate the aluminum salts.
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The resulting white precipitate is filtered off, and the filter cake is washed thoroughly with diethyl ether or THF.
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The combined organic filtrates are dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,5-Hexanediol.
Purification of 1,5-Hexanediol by Vacuum Distillation
Due to its relatively high boiling point, 1,5-Hexanediol is best purified by vacuum distillation to prevent decomposition at atmospheric pressure.
Equipment:
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Round-bottom flask
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Short-path distillation head or a standard distillation setup with a vacuum adapter
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Condenser
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Receiving flask
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Vacuum pump
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Manometer
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Heating mantle with a stirrer
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Boiling chips or a magnetic stir bar
Procedure:
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The crude 1,5-Hexanediol is placed in a round-bottom flask with boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
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The distillation apparatus is assembled, ensuring all joints are properly greased to maintain a good vacuum seal.
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The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level (e.g., 0.5 mmHg).
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Once a stable low pressure is achieved, the heating mantle is turned on, and the temperature is slowly increased.
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The fraction that distills at a constant temperature corresponding to the boiling point of 1,5-Hexanediol at that pressure (e.g., 89-91 °C at 0.5 mmHg) is collected in the receiving flask.
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After the desired fraction has been collected, the heating is discontinued, and the apparatus is allowed to cool to room temperature before the vacuum is released.
Chemical Reactivity and Applications
As a diol, 1,5-Hexanediol undergoes typical alcohol reactions, such as oxidation, esterification, and etherification.
Oxidation of 1,5-Hexanediol
The secondary hydroxyl group at the 5-position can be selectively oxidized to a ketone using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC).
Experimental Protocol: Oxidation to 5-Hydroxy-2-hexanone
Materials:
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1,5-Hexanediol
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Pyridinium chlorochromate (PCC)
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Anhydrous dichloromethane (B109758) (DCM)
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Celite® or silica (B1680970) gel
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Stirring apparatus
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Separatory funnel
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Rotary evaporator
Procedure:
-
To a stirred suspension of PCC (approximately 1.5 equivalents) and Celite® in anhydrous dichloromethane, a solution of 1,5-Hexanediol (1 equivalent) in dichloromethane is added in one portion at room temperature.
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The reaction mixture is stirred for a few hours, and the progress is monitored by TLC.
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Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts.
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The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
The primary hydroxyl group can be oxidized to a carboxylic acid using stronger oxidizing agents.
Applications
1,5-Hexanediol and its derivatives are utilized in various fields:
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Polymer Synthesis: It can be used as a monomer in the production of polyesters and polyurethanes.
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Fine Chemical Synthesis: It serves as a starting material for the synthesis of various other organic compounds.
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Drug Development: The diol structure can be a key component or a starting material for the synthesis of pharmacologically active molecules.[4]
Visualizations
Safety Information
1,5-Hexanediol is considered to be an irritant. It may cause skin, eye, and respiratory tract irritation.[3][5][6] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
